Cas no 2228234-22-6 (O-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ylhydroxylamine)

O-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ylhydroxylamine is a specialized organic compound featuring a pyrazole core substituted with a phenyl group and a hydroxylamine moiety. Its structural complexity makes it valuable in synthetic chemistry, particularly as an intermediate in the development of pharmaceuticals and agrochemicals. The presence of the hydroxylamine group offers reactivity for further functionalization, while the pyrazole scaffold contributes to stability and potential bioactivity. This compound is suited for research applications requiring precise modifications to explore structure-activity relationships. Its well-defined synthesis route ensures reproducibility, making it a reliable choice for advanced chemical studies.
O-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ylhydroxylamine structure
2228234-22-6 structure
商品名:O-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ylhydroxylamine
CAS番号:2228234-22-6
MF:C13H17N3O
メガワット:231.293582677841
CID:6448451
PubChem ID:165655867

O-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ylhydroxylamine 化学的及び物理的性質

名前と識別子

    • O-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ylhydroxylamine
    • O-[2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-yl]hydroxylamine
    • 2228234-22-6
    • EN300-1863691
    • インチ: 1S/C13H17N3O/c1-13(2,17-14)12-9-11(15-16(12)3)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3
    • InChIKey: PLOGVEJLMASBDL-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C1=CC(C2C=CC=CC=2)=NN1C)N

計算された属性

  • せいみつぶんしりょう: 231.137162174g/mol
  • どういたいしつりょう: 231.137162174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 251
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

O-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ylhydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1863691-0.5g
O-[2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-yl]hydroxylamine
2228234-22-6
0.5g
$1426.0 2023-09-18
Enamine
EN300-1863691-10g
O-[2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-yl]hydroxylamine
2228234-22-6
10g
$6390.0 2023-09-18
Enamine
EN300-1863691-5g
O-[2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-yl]hydroxylamine
2228234-22-6
5g
$4309.0 2023-09-18
Enamine
EN300-1863691-0.05g
O-[2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-yl]hydroxylamine
2228234-22-6
0.05g
$1247.0 2023-09-18
Enamine
EN300-1863691-0.1g
O-[2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-yl]hydroxylamine
2228234-22-6
0.1g
$1307.0 2023-09-18
Enamine
EN300-1863691-0.25g
O-[2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-yl]hydroxylamine
2228234-22-6
0.25g
$1366.0 2023-09-18
Enamine
EN300-1863691-10.0g
O-[2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-yl]hydroxylamine
2228234-22-6
10g
$6390.0 2023-06-02
Enamine
EN300-1863691-1.0g
O-[2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-yl]hydroxylamine
2228234-22-6
1g
$1485.0 2023-06-02
Enamine
EN300-1863691-5.0g
O-[2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-yl]hydroxylamine
2228234-22-6
5g
$4309.0 2023-06-02
Enamine
EN300-1863691-2.5g
O-[2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-yl]hydroxylamine
2228234-22-6
2.5g
$2912.0 2023-09-18

O-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ylhydroxylamine 関連文献

O-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ylhydroxylamineに関する追加情報

Comprehensive Overview of O-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ylhydroxylamine (CAS No. 2228234-22-6)

O-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ylhydroxylamine (CAS No. 2228234-22-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, often abbreviated for convenience, features a 1-methyl-3-phenyl-1H-pyrazole core linked to a propan-2-ylhydroxylamine moiety, making it a versatile intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological pathways.

The growing demand for novel heterocyclic compounds in medicinal chemistry has placed O-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ylhydroxylamine under the spotlight. Its pyrazole ring system is a common pharmacophore found in many FDA-approved drugs, which explains its relevance in modern therapeutics. Recent studies have explored its role as a precursor for enzyme inhibitors and receptor modulators, aligning with the current trend of targeting specific molecular pathways for disease treatment.

From a synthetic perspective, the compound’s CAS No. 2228234-22-6 serves as a critical identifier for researchers sourcing high-purity materials. Laboratories focusing on structure-activity relationship (SAR) studies often utilize this compound to optimize lead molecules. Its stability under various reaction conditions makes it a reliable building block for multi-step organic synthesis, a topic frequently searched in academic and industrial forums.

Environmental and green chemistry considerations are also driving interest in O-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ylhydroxylamine. As the industry shifts toward sustainable practices, researchers are investigating eco-friendly synthesis routes for such intermediates. Questions like “How to improve the yield of pyrazole derivatives?” or “What are the solvent-free alternatives for hydroxylamine reactions?” reflect the evolving priorities in chemical R&D.

In agrochemical applications, this compound’s potential as a plant growth regulator or pesticide intermediate is under exploration. The 1H-pyrazole scaffold is known for its bioactivity, and modifications to its side chains could unlock new functionalities. This aligns with the global push for crop protection solutions that balance efficacy and environmental safety—a hot topic in agricultural sciences.

Analytical characterization of CAS No. 2228234-22-6 involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets the stringent standards required for pharmaceutical use. Discussions around “How to validate the purity of complex heterocycles?” are common in quality control forums, highlighting the technical challenges associated with such molecules.

Future research directions for O-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ylhydroxylamine may include computational modeling to predict its interactions with biological targets. The rise of AI-driven drug design has made molecular docking studies a trending subtopic, with many researchers querying “How to optimize ligand-receptor binding for pyrazole-based compounds?” This intersection of chemistry and technology underscores the compound’s relevance in next-gen drug development.

In summary, O-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-2-ylhydroxylamine (CAS No. 2228234-22-6) represents a compelling case study in the intersection of synthetic chemistry and applied sciences. Its structural features and adaptability position it as a valuable asset across multiple disciplines, from medicine to sustainable agriculture. As research progresses, this compound will likely remain a focal point for innovation in organic synthesis and beyond.

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